molecular formula C18H24N4O2S B2907547 2-(2-(3-phenylureido)thiazol-4-yl)-N,N-dipropylacetamide CAS No. 921486-13-7

2-(2-(3-phenylureido)thiazol-4-yl)-N,N-dipropylacetamide

Cat. No. B2907547
CAS RN: 921486-13-7
M. Wt: 360.48
InChI Key: SNPGVBNGQOEOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazole derivatives involves various chemical reactions, and the substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazoles undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Agent

The thiazole moiety present in the compound has been associated with antimicrobial activity . This suggests that our compound could be developed as an antimicrobial agent, potentially effective against a variety of pathogens by disrupting their biological processes.

Enzyme Inhibition

Due to the presence of the phenylureido group, the compound may act as an enzyme inhibitor . It could bind to the active sites of certain enzymes, thereby inhibiting their action, which is a valuable trait in the development of new medications for diseases like cancer and diabetes.

Receptor Modulation

Compounds with a thiazol-4-yl structure have been known to interact with various biological receptors . This compound could be studied for its potential to modulate receptor activity, which is crucial in the treatment of neurological disorders.

Biochemical Pathway Regulation

The thiazole ring’s ability to participate in donor-acceptor and nucleophilic reactions makes it a candidate for regulating biochemical pathways . This could lead to the development of drugs that can modulate metabolic or signaling pathways.

Drug Development

The aromaticity and reactive positions of the thiazole ring provide a platform for the development of various drugs . The compound could serve as a scaffold for creating new therapeutic agents with improved efficacy and safety profiles.

Material Science

Thiazole derivatives have been used in material science for the development of organic semiconductors and other novel materials . The electronic properties of the compound could be harnessed for creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of thiazole derivatives depends on their chemical structure and the type of biological activity they exhibit. For example, some thiazole derivatives act as antimicrobial or antitumor agents .

Future Directions

Thiazoles have shown diverse biological activities, and researchers are continually synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities . This suggests that thiazoles will continue to be an area of active research in the future.

properties

IUPAC Name

2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-3-10-22(11-4-2)16(23)12-15-13-25-18(20-15)21-17(24)19-14-8-6-5-7-9-14/h5-9,13H,3-4,10-12H2,1-2H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPGVBNGQOEOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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